molecular formula C19H15F3N2O2S2 B6477751 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2640976-28-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B6477751
CAS RN: 2640976-28-7
M. Wt: 424.5 g/mol
InChI Key: HWUUBZZXIXFOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide (BTTE) is a small molecule compound with a broad range of applications in the fields of organic chemistry, materials science, and biochemistry. BTTE has been studied for its ability to act as a ligand for a variety of metal ions, for its ability to act as an electron acceptor in organic photovoltaics, and for its potential in the development of new drugs. This article will discuss the synthesis method of BTTE, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research. It has been used as a ligand for a variety of metal ions, such as copper, zinc, and cobalt. It has also been used as an electron acceptor in organic photovoltaics. In addition, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been studied for its potential as an anti-cancer drug, as an anti-inflammatory agent, and as a treatment for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not completely understood. However, it is believed that N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide acts as a ligand for metal ions, allowing them to bind to proteins and other molecules. It is also believed that N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can act as an electron acceptor in organic photovoltaics, allowing it to absorb light and convert it into electrical energy. In addition, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been studied for its potential to interact with certain proteins and enzymes, which may be involved in its anti-cancer, anti-inflammatory, and Alzheimer’s disease-fighting properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide are not fully understood. However, it has been studied for its potential to interact with certain proteins and enzymes, which may be involved in its anti-cancer, anti-inflammatory, and Alzheimer’s disease-fighting properties. In addition, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been studied for its potential to act as an electron acceptor in organic photovoltaics, which may be beneficial for the development of new photovoltaic technologies.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide in lab experiments is its ability to act as a ligand for a variety of metal ions. This makes it a useful tool for studying the interactions between proteins and metal ions. However, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide also has some limitations. For example, it is not as stable as some other compounds, and it can be difficult to synthesize in large quantities.

Future Directions

The potential future directions for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide are numerous. It could be used to develop new drugs for the treatment of cancer, inflammation, and Alzheimer’s disease. It could also be used to develop new photovoltaic technologies. In addition, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide could be used to study the interactions between proteins and metal ions, which could lead to a better understanding of the biochemical processes involved in these interactions. Finally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide could be used to synthesize a variety of other compounds, which could be used in a variety of applications.

Synthesis Methods

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can be synthesized through a variety of methods, including the Grignard reaction, the Suzuki coupling, and the Ullmann reaction. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent to form an alkane. The Suzuki coupling involves the reaction of an aryl halide and an organometallic reagent to form an aryl alkane. The Ullmann reaction involves the reaction of an aryl halide and an organometallic reagent to form an aryl ether. All three of these reactions can be used to synthesize N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide.

properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S2/c20-19(21,22)12-3-1-4-13(11-12)24-18(26)17(25)23-9-8-14-6-7-16(28-14)15-5-2-10-27-15/h1-7,10-11H,8-9H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUUBZZXIXFOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

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